1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-6-oxo-N-(4-pyridin-2-yloxycyclohexyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-21-16(22)10-9-14(20-21)17(23)19-12-5-7-13(8-6-12)24-15-4-2-3-11-18-15/h2-4,9-13H,5-8H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLQUTRBJUQWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide, a multi-step process involving the construction of the pyridazine core followed by functional group modifications is typically employed. Key reaction steps might include:
Cyclization: of suitable precursors to form the pyridazine ring.
Functional Group Substitution: to introduce the oxo, methyl, and carboxamide groups.
Formation of the Pyridin-2-yloxy Moiety: through nucleophilic substitution reactions. Reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve:
Optimized reaction conditions for scalability.
Continuous flow synthesis techniques to enhance efficiency.
Advanced purification methods like crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Suitable nucleophiles or electrophiles under appropriate reaction conditions, such as solvents and catalysts.
Major Products: Depending on the specific reaction and conditions, the major products may include modified derivatives of the original compound with different functional groups or oxidation states.
Scientific Research Applications
1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry:
Investigating its reactivity and stability.
Designing and synthesizing derivatives for further study.
Biology:
Exploring its potential as a biological probe or ligand.
Studying its interactions with biological macromolecules.
Medicine:
Screening for potential therapeutic activities.
Exploring its potential as a drug candidate for various diseases.
Industry:
Developing new materials with unique properties.
Utilizing its chemical properties for specific industrial applications.
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Gene Expression: Influencing transcriptional and translational processes.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Target Compound vs. This may enhance target selectivity in hydrophobic binding pockets.
- Comparison with Pyrimidine Derivative : The pyrimidine core in ’s compound (vs. The 4-fluorobenzyl substituent may improve metabolic stability relative to the target’s cyclohexyl group.
Physicochemical Properties
- Lipophilicity : The cyclohexyl-pyridinyloxy group in the target compound likely increases lipophilicity (logP) compared to the smaller 4-methoxyphenyl () or tetrazolylphenyl () groups, suggesting improved membrane permeability but possible solubility challenges.
- Acid-Base Behavior : ’s carboxylic acid derivative (pKa ~3-4) contrasts with the target’s carboxamide (neutral at physiological pH), impacting ionization and bioavailability.
Functional Group Contributions
- Tetrazolyl and Triazolyl Groups () : These heterocycles may enhance binding to metal ions or polar residues in enzymes, a feature absent in the target compound.
- Trifluoromethoxy Group (): Noted for its electron-withdrawing effects and metabolic resistance, this group (if present in analogs) could offer advantages over the target’s pyridinyloxy moiety.
Biological Activity
1-Methyl-6-oxo-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide is a compound of increasing interest in medicinal chemistry, particularly due to its role as an inhibitor of Factor XIa, a key player in the coagulation cascade. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 328.37 g/mol. The structure includes a pyridinyl ether and a dihydropyridazine core, which contribute to its biological interactions.
The primary mechanism through which this compound exerts its biological effects is by inhibiting Factor XIa. This inhibition can prevent thrombus formation, making it a potential therapeutic candidate for conditions associated with excessive clotting, such as thrombosis and embolism.
Anticoagulant Effects
This compound has been shown to effectively inhibit Factor XIa activity in vitro. The inhibition is dose-dependent, with significant effects observed at micromolar concentrations. This property positions the compound as a promising candidate for anticoagulant therapy.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the cyclohexyl and pyridine moieties can significantly influence the compound's potency and selectivity for Factor XIa. For instance:
- Cyclohexyl Configuration : The stereochemistry at the cyclohexyl position is critical; specific configurations enhance binding affinity.
- Pyridine Substituents : Variations in the substitution pattern on the pyridine ring can affect both the pharmacokinetic properties and biological activity.
Data Table: Biological Activity Summary
| Activity | Observation | Reference |
|---|---|---|
| Factor XIa Inhibition | Significant inhibition at micromolar concentrations | |
| Anticoagulant Potential | Effective in preventing thrombus formation | |
| Structure Modifications | Variations enhance potency and selectivity |
Case Studies
Recent studies have highlighted the efficacy of this compound in various models:
- In Vitro Studies : In laboratory settings, this compound demonstrated a strong inhibitory effect on human plasma clotting assays.
- Animal Models : In vivo studies using murine models have shown that administration of this compound results in reduced thrombus formation without significantly affecting bleeding times, suggesting a favorable therapeutic window.
- Comparative Studies : When compared to existing anticoagulants such as warfarin and direct oral anticoagulants (DOACs), this compound exhibited comparable efficacy with potentially fewer side effects related to bleeding complications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
